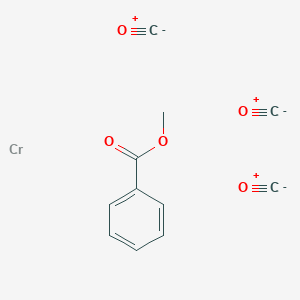

(Methyl benzoate)tricarbonylchromium

Description

The exact mass of the compound Carbon monoxide;chromium;methyl benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

carbon monoxide;chromium;methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.3CO.Cr/c1-10-8(9)7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEALMZJLYGNHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8CrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-87-0 | |

| Record name | Methyl benzoate chromium tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and Bonding of (Methyl benzoate)tricarbonylchromium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of (methyl benzoate)tricarbonylchromium, an organometallic complex with significant applications in organic synthesis. The document delves into its structural parameters, spectroscopic signature, and the nature of the bonding between the chromium metal center and the organic ligands.

Molecular Structure

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The chromium atom is coordinated to the benzene (B151609) ring of the methyl benzoate (B1203000) ligand in an η⁶ fashion, meaning all six carbon atoms of the ring are bonded to the metal center. Additionally, the chromium atom is bonded to three carbonyl (CO) ligands.

The overall geometry of the complex is that of a "piano stool," with the methyl benzoate arene acting as the "seat" and the three carbonyl ligands forming the "legs." X-ray analysis reveals that in the crystalline state, the molecule adopts a configuration where the carbonyl-chromium vectors are directed towards the 1, 3, and 5 positions of the benzene ring[1].

Bond Lengths and Angles

Quantitative analysis of the crystal structure provides key insights into the bonding within the molecule. The average bond distance between the chromium atom and the carbon atoms of the benzene ring is 2.22 Å. The average bond distance between the chromium atom and the carbon atoms of the carbonyl ligands is 1.85 Å[1]. Due to the unavailability of the full crystallographic information file (CIF), a complete list of individual bond lengths and angles cannot be provided at this time. However, the provided average distances are crucial for understanding the metal-ligand interactions.

| Parameter | Value (Å) |

| Average Cr-C (arene) bond length | 2.22[1] |

| Average Cr-C (carbonyl) bond length | 1.85[1] |

Bonding

The bonding in this compound can be described by the Dewar-Chatt-Duncanson model, which involves a synergistic interplay of ligand-to-metal donation and metal-to-ligand back-donation.

Donation: The filled π-orbitals of the benzene ring of methyl benzoate donate electron density to the empty d-orbitals of the chromium atom. This forms a sigma-type bond between the arene and the metal.

Back-donation: The filled d-orbitals of the chromium atom donate electron density back into the empty π*-antibonding orbitals of both the arene ring and the carbonyl ligands. This back-donation is a key feature of the bonding in organometallic complexes and has several important consequences:

-

Strengthening of the Metal-Ligand Bonds: The synergistic donation and back-donation strengthen the overall bond between the chromium and the ligands.

-

Weakening of Intra-ligand Bonds: The population of the π*-antibonding orbitals of the carbonyl ligands weakens the C-O triple bond, which can be observed spectroscopically.

dot

Figure 1: Bonding in this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and bonding of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for probing the C-O stretching frequencies of the carbonyl ligands. The position of these bands is sensitive to the extent of back-donation from the metal center. In the ground state, (arene)tricarbonylchromium complexes typically exhibit two strong C-O stretching bands in the range of 1870-2000 cm⁻¹[2].

A picosecond time-resolved infrared (TRIR) spectroscopy study on (η⁶-methylbenzoate)Cr(CO)₃ in an excited state showed transient features for the ester C=O bond at 1724 cm⁻¹ and 1681 cm⁻¹, with the ground state depletion observed at 1739 cm⁻¹[2].

| Vibrational Mode | Wavenumber (cm⁻¹) | State |

| Ester C=O stretch | 1739 | Ground State (depletion)[2] |

| Ester C=O stretch | 1724 | Excited State[2] |

| Ester C=O stretch | 1681 | Excited State[2] |

| Cr-CO stretches | ~1870-2000 | Ground State (typical range)[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the hydrogen and carbon atoms in the complex. Upon coordination to the Cr(CO)₃ fragment, the aromatic protons and carbons of the methyl benzoate ligand experience a significant upfield shift in their NMR signals compared to the free arene. This is due to the electron-withdrawing nature of the tricarbonylchromium group.

¹H NMR of Methyl Benzoate (CDCl₃, 200 MHz): δ 8.02 – 7.97 (m, 2H), 7.47 (d, J = 7.4 Hz, 1H), 7.39 - 7.32 (m, 2H), 3.83 (s, 3H). ¹³C NMR of Methyl Benzoate (CDCl₃, 50 MHz): δ 166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7.

Experimental Protocols

Synthesis of (η⁶-Arene)tricarbonylchromium Complexes (General Procedure)

A general method for the synthesis of (η⁶-arene)tricarbonylchromium complexes involves the direct reaction of the arene with chromium hexacarbonyl.

Materials:

-

Arene (e.g., methyl benzoate)

-

Chromium hexacarbonyl (Cr(CO)₆)

-

High-boiling point ether solvent (e.g., di-n-butyl ether)

-

Tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A mixture of the arene (1.0-1.2 equivalents) and chromium hexacarbonyl (1.0 equivalent) is dissolved in a mixture of di-n-butyl ether and THF (typically 9:1 v/v).

-

The reaction mixture is heated to reflux (around 140-160 °C) under an inert atmosphere for several hours (typically 20-48 hours). The reaction should be protected from light.

-

After cooling to room temperature, the solvent and any unreacted Cr(CO)₆ are removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel or alumina.

References

Synthesis and Discovery of Arene Tricarbonylchromium Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and core reactivity of arene tricarbonylchromium [(η⁶-arene)Cr(CO)₃] complexes. These remarkable organometallic compounds have carved a significant niche in synthetic chemistry, offering unique pathways for the functionalization of aromatic rings. This document details the foundational discovery, standardized synthetic protocols, extensive quantitative data, and the mechanistic underpinnings of their most pivotal reactions, tailored for professionals in chemical research and drug development.

Discovery and Significance

The field of arene tricarbonylchromium chemistry was inaugurated in 1957 by Ernst Otto Fischer and Karl Öfele, who first reported the synthesis of (η⁶-benzene)tricarbonylchromium(0)[1][2]. Their pioneering work unveiled a novel way to activate the otherwise inert benzene (B151609) ring. The coordination of the chromium tricarbonyl moiety to an arene dramatically alters the electronic properties of the aromatic ring. The potent electron-withdrawing nature of the Cr(CO)₃ group significantly acidifies the ring protons and the benzylic positions, making the arene susceptible to nucleophilic attack and facilitating the stabilization of benzylic anions and cations. This activation has been harnessed in a multitude of synthetic applications, including the stereoselective synthesis of complex natural products and pharmaceuticals.

Synthesis of Arene Tricarbonylchromium Complexes

The most prevalent and direct method for the preparation of arene tricarbonylchromium complexes is the thermal reaction of an arene with chromium hexacarbonyl, often referred to as the Mahaffy-Pauson method[2]. This ligand exchange reaction typically involves heating the arene with chromium hexacarbonyl in a high-boiling inert solvent.

General Synthetic Workflow

The synthesis and purification of arene tricarbonylchromium complexes follow a general workflow, which is crucial for obtaining pure products. The complexes are often air-sensitive to varying degrees, especially in solution, and can be sensitive to light, necessitating careful handling under an inert atmosphere.

Detailed Experimental Protocol: Synthesis of (η⁶-Benzene)tricarbonylchromium(0)

This protocol outlines the synthesis of the parent compound of this class, (η⁶-benzene)tricarbonylchromium(0).

Safety Precautions: Chromium hexacarbonyl is highly toxic and volatile; it should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles[3][4][5][6][7]. Arene tricarbonylchromium complexes are also toxic and should be handled with care. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the product.

Materials:

-

Chromium hexacarbonyl [Cr(CO)₆]

-

Benzene (reagent grade, dry)

-

Di-n-butyl ether (dry)

-

Tetrahydrofuran (THF, dry)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) (for chromatography)

-

Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add chromium hexacarbonyl (e.g., 1.0 g, 4.54 mmol) and a mixture of di-n-butyl ether and THF (9:1 v/v, e.g., 100 mL).

-

Addition of Arene: Add benzene (e.g., 10 mL, an excess) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 140 °C) under a slow stream of nitrogen. The reaction progress can be monitored by the disappearance of the white solid Cr(CO)₆ and a color change of the solution to yellow. The reaction is typically complete within 24-48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite or alumina (B75360) to remove any insoluble impurities.

-

Remove the solvent and excess benzene under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude yellow solid is purified by column chromatography on silica gel.

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of a 1:1 mixture of hexane and dichloromethane (B109758) and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with pure hexane and gradually increasing the polarity). The yellow band corresponding to the product is collected.

-

-

Isolation: Evaporate the solvent from the collected fractions to yield (η⁶-benzene)tricarbonylchromium(0) as a yellow crystalline solid. The product should be stored under an inert atmosphere and protected from light.

Quantitative Data on Arene Tricarbonylchromium Synthesis

The direct thermal method is applicable to a wide range of arenes, with yields varying depending on the electronic nature and steric bulk of the substituents on the arene. The following table summarizes representative data for the synthesis of various (η⁶-arene)Cr(CO)₃ complexes.

| Arene | Reaction Time (h) | Temperature (°C) | Solvent System | Yield (%) | Reference |

| Benzene | 24-48 | 140 | Bu₂O/THF | 70-95 | [1][2] |

| Toluene | 24 | 140 | Bu₂O/THF | 85 | [2] |

| Anisole | 16 | 140 | Bu₂O/THF | 87 | [2] |

| Chlorobenzene | 48 | 120 | 1,4-Dioxane | 53 | [5] |

| 1,2-Dimethoxybenzene | 24 | 160 | Bu₂O/THF | 70 | [5] |

| Naphthalene | 24 | 140 | Bu₂O/THF | 65 | |

| Phenyl-β-D-glucopyranoside (acetylated) | 90 | 140 | Bu₂O/THF | 87 | [8] |

| o-Tolyl-β-D-glucopyranoside (acetylated) | 70 | 140 | Bu₂O/THF | 76 | [2] |

Spectroscopic Characterization

The formation of arene tricarbonylchromium complexes can be readily confirmed by spectroscopic methods, particularly IR and NMR spectroscopy.

| Complex | IR ν(CO) (cm⁻¹) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | Reference |

| (η⁶-Benzene)Cr(CO)₃ | 1979, 1905 | 5.29 (s, 6H) | 92.5 (Ar-C), 233.8 (CO) | |

| (η⁶-Toluene)Cr(CO)₃ | 1980, 1908 | 5.15-5.40 (m, 5H), 2.12 (s, 3H) | 108.7, 93.3, 91.0, 90.4 (Ar-C), 21.3 (CH₃), 233.9 (CO) | |

| (η⁶-Anisole)Cr(CO)₃ | 1975, 1900 | 5.05-5.55 (m, 5H), 3.55 (s, 3H) | 138.8, 94.4, 92.8, 84.0 (Ar-C), 55.8 (OCH₃), 234.1 (CO) | |

| (η⁶-Chlorobenzene)Cr(CO)₃ | 1990, 1926 | 5.18-5.65 (m, 5H) | 109.5, 91.8, 89.3 (Ar-C), 230.2 (CO) |

Key Reactions and Mechanisms

The synthetic utility of arene tricarbonylchromium complexes stems from the profound change in the reactivity of the complexed arene ring. Two of the most significant transformations are nucleophilic aromatic substitution and the activation of the benzylic position.

Nucleophilic Aromatic Substitution (SₙAr)

The Cr(CO)₃ fragment acts as a powerful electron-withdrawing group, activating the arene ring towards nucleophilic attack. This allows for SₙAr reactions to occur on arenes that are typically unreactive under these conditions, such as those bearing halo or alkoxy leaving groups.

The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a stable anionic η⁵-cyclohexadienyl intermediate, often referred to as a Meisenheimer-type complex.

Benzylic Activation

The Cr(CO)₃ moiety stabilizes both negative and positive charges at the benzylic position. This allows for the facile deprotonation of the benzylic C-H bond to form a stabilized benzylic anion, which can then react with various electrophiles. Similarly, the formation of a benzylic carbocation is also favored, enabling stereoselective nucleophilic substitution reactions at the benzylic position.

The steric bulk of the Cr(CO)₃ group effectively blocks one face of the arene, leading to high diastereoselectivity in reactions at the benzylic position, with the incoming electrophile or nucleophile approaching from the face opposite to the metal complex.

Conclusion

Arene tricarbonylchromium complexes are versatile and powerful tools in modern organic synthesis. Their discovery opened up new avenues for the functionalization of aromatic compounds, transforming them from relatively inert substrates into reactive intermediates. The ability to activate arenes towards nucleophilic attack and to control stereochemistry at the benzylic position has secured their place in the synthetic chemist's toolbox. The methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of these fascinating organometallic compounds.

References

- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]

- 2. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. CHROMIUM CARBONYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. research.arizona.edu [research.arizona.edu]

- 8. researchgate.net [researchgate.net]

Technical Guide: (Methyl Benzoate)tricarbonylchromium (CAS 12125-87-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and hazards of (Methyl Benzoate)tricarbonylchromium, CAS number 12125-87-0. The information is compiled from various scientific and safety resources.

Chemical Identification and Properties

This compound is an organometallic compound where a methyl benzoate (B1203000) molecule is complexed to a tricarbonylchromium moiety.[1] This complexation alters the chemical reactivity of the methyl benzoate, making it a useful tool in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 12125-87-0 | [1] |

| Molecular Formula | C₁₁H₈CrO₅ | [1] |

| Molecular Weight | 272.17 g/mol | [1] |

| Appearance | Orange crystalline solid | [2] |

| Melting Point | 95-96 °C | [1] |

| Solubility | Insoluble in water. Solubility in organic solvents not specified. | [1] |

| Sensitivity | Air and moisture sensitive | [1] |

Synthesis and Applications

General Synthesis Protocol

The synthesis of (arene)tricarbonylchromium complexes, such as this compound, is typically achieved by the direct reaction of the corresponding arene with chromium hexacarbonyl (Cr(CO)₆).[3] A general procedure involves heating the arene (in this case, methyl benzoate) with Cr(CO)₆ in a high-boiling inert solvent or a mixture of solvents like dibutyl ether and THF under an inert atmosphere.[3] Photochemical methods can also be employed.[4]

A specific, detailed experimental protocol for the synthesis of this compound with precise quantities, reaction times, and purification methods was not found in the reviewed literature. Researchers should adapt general procedures for arene tricarbonylchromium complex synthesis.[3]

Applications

(Methyl Benzoate)tricaricarbonylchromium is primarily used as a catalyst in organic synthesis. The tricarbonylchromium group acts as a strong electron-withdrawing group, which activates the aromatic ring for various transformations.[5] Key applications include:

-

Catalyst for Carbon-Carbon Bond Formation: It is utilized in reactions that form new carbon-carbon bonds.[1]

-

Carbonylation and Hydroformylation: The complex can catalyze the introduction of carbonyl groups into organic molecules.[6]

-

Synthesis of Chromium-Containing Materials: It serves as a precursor for the preparation of specialized materials containing chromium.[6]

Hazards and Toxicological Information

The available toxicological data for this compound is limited. The compound is classified as toxic if swallowed.[2] Due to the lack of comprehensive toxicological studies, it should be handled with extreme caution, assuming high toxicity.

Table 2: Toxicological Profile of this compound

| Endpoint | Information | Source(s) |

| Acute Oral Toxicity | Category 3: Toxic if swallowed (H301) | [2] |

| Acute Dermal Toxicity | No data available | [7] |

| Acute Inhalation Toxicity | No data available | [7] |

| Skin Corrosion/Irritation | No data available | [7] |

| Serious Eye Damage/Irritation | No data available | [7] |

| Respiratory or Skin Sensitization | No data available | [7] |

| Germ Cell Mutagenicity | No data available | [7] |

| Carcinogenicity | No data available | [7] |

| Reproductive Toxicity | No data available | [7] |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | No data available | [7] |

Note: The toxicological properties of this compound have not been fully investigated.[1]

Safety Precautions and Handling

Given the known and unknown hazards, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from air and moisture.[1]

Hazard and Safety Workflow

References

- 1. New chiral tricarbonyl(η6-arene)chromium(0) complexes: synthesis and preliminary application in asymmetric catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uwindsor.ca [uwindsor.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Electron-Withdrawing Nature of the Tricarbonylchromium Moiety: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The coordination of a tricarbonylchromium, Cr(CO)₃, fragment to an aromatic ring profoundly alters the electronic landscape of the arene. This η⁶-complexation induces a significant electron-withdrawing effect, rendering the typically electron-rich arene susceptible to a range of chemical transformations not readily achievable with the uncomplexed molecule. This technical guide provides a comprehensive overview of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Quantifying the Electron-Withdrawing Effect

The electron-withdrawing nature of the tricarbonylchromium moiety can be quantified through various experimental and spectroscopic techniques. The data consistently demonstrates a significant polarization of the arene's electron density towards the metal center.

Hammett Substituent Constants

The Hammett equation provides a means to quantify the electronic effect of a substituent on a benzene (B151609) ring. While experimental Hammett constants for the Cr(CO)₃ group are not widely reported, calculated values suggest it is a strong electron-withdrawing group.

| Substituent | σ_m_ | σ_p_ |

| -Cr(CO)₃-Ph | 0.18 | 0.20 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

Table 1: Calculated Hammett constants for the tricarbonylchromium-phenyl substituent compared to other common electron-withdrawing groups.

Acidity of (η⁶-Benzoic Acid)tricarbonylchromium(0)

A direct measure of the electron-withdrawing effect is the increase in acidity of a carboxylic acid upon complexation. The pKa of benzoic acid decreases significantly when coordinated to a Cr(CO)₃ moiety, indicating a stabilization of the conjugate base.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| (η⁶-Benzoic Acid)tricarbonylchromium(0) | ~3.6 (estimated) |

Spectroscopic Evidence

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide further evidence of the electron-withdrawing nature of the Cr(CO)₃ group.

The C-O stretching frequencies in the IR spectrum of (η⁶-arene)Cr(CO)₃ complexes are sensitive to the electron density on the chromium atom. Electron-donating substituents on the arene increase electron density on the metal, leading to more back-bonding to the CO ligands and a decrease in their stretching frequencies. Conversely, electron-withdrawing substituents on the arene lead to an increase in the C-O stretching frequencies.

| Arene Ligand | ν(CO) (cm⁻¹) (A₁ mode) | ν(CO) (cm⁻¹) (E mode) |

| Benzene | 1985 | 1915 |

| Toluene | 1983 | 1912 |

| Anisole | 1978 | 1905 |

| Chlorobenzene (B131634) | 1992 | 1925 |

Table 3: Representative IR stretching frequencies for the carbonyl ligands in various (η⁶-arene)Cr(CO)₃ complexes, demonstrating the electronic influence of the arene substituent.[1]

Coordination of the Cr(CO)₃ group causes a significant upfield shift of the aromatic proton and carbon signals in the ¹H and ¹³C NMR spectra, respectively. This shielding is a direct consequence of the reduced aromatic character and increased electron density in the shielding cone of the metal moiety, but the net effect on reactivity is dominated by the electron withdrawal from the ring's π-system.

| Arene Ligand | δ (¹H, aromatic) (ppm) | δ (¹³C, aromatic) (ppm) |

| Benzene | 7.34 | 128.7 |

| (η⁶-Benzene)Cr(CO)₃ | 5.30 | 92.5 |

| Toluene | 7.17-7.29 | 125.6-137.8 |

| (η⁶-Toluene)Cr(CO)₃ | 5.15-5.45 | 90.7-104.2 |

| Chlorobenzene | 7.29-7.33 | 126.6-134.5 |

| (η⁶-Chlorobenzene)Cr(CO)₃ | 5.25-5.50 | 91.8-109.1 |

Table 4: Comparison of ¹H and ¹³C NMR chemical shifts for free arenes and their corresponding tricarbonylchromium complexes.[1]

Reactivity of (η⁶-Arene)tricarbonylchromium Complexes

The profound electronic changes induced by the Cr(CO)₃ group unlock unique avenues of reactivity for the coordinated arene.

Activation towards Nucleophilic Aromatic Substitution (S_NAr)

Unactivated aryl halides are generally inert to nucleophilic aromatic substitution. However, upon complexation with the Cr(CO)₃ moiety, they become highly susceptible to S_NAr reactions. The electron-withdrawing nature of the chromium tricarbonyl group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[2]

Stabilization of Benzylic Anions and Cations

The Cr(CO)₃ fragment can stabilize both negative and positive charges at the benzylic position. This dual stabilizing effect allows for a variety of synthetic transformations at the benzylic carbon, including alkylations, aldol (B89426) reactions, and substitutions.

Experimental Protocols

Synthesis of (η⁶-Chlorobenzene)tricarbonylchromium(0)

This protocol describes the direct thermal reaction of chlorobenzene with hexacarbonylchromium.

Materials:

-

Hexacarbonylchromium [Cr(CO)₆]

-

Chlorobenzene

-

Dibutyl ether (n-Bu₂O)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hexacarbonylchromium (1.0 eq) and a 10:1 mixture of dibutyl ether and THF.

-

Add chlorobenzene (1.2 eq) to the flask.

-

Flush the apparatus with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to reflux (approximately 140-150 °C) under a positive pressure of the inert gas. The reaction progress can be monitored by the sublimation of unreacted Cr(CO)₆ at the top of the condenser.

-

Continue refluxing for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The product is typically a yellow solid.

Nucleophilic Aromatic Substitution: Synthesis of (η⁶-Anisole)tricarbonylchromium(0)

This protocol details the S_NAr reaction of (η⁶-chlorobenzene)tricarbonylchromium(0) with sodium methoxide (B1231860).[3]

Materials:

-

(η⁶-Chlorobenzene)tricarbonylchromium(0)

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve (η⁶-chlorobenzene)tricarbonylchromium(0) (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield (η⁶-anisole)tricarbonylchromium(0) as a yellow solid.[3]

Determination of pKa of (η⁶-Benzoic Acid)tricarbonylchromium(0)

This protocol outlines the potentiometric titration method for determining the pKa of the complexed benzoic acid.

Materials:

-

(η⁶-Benzoic Acid)tricarbonylchromium(0)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water (degassed)

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of (η⁶-benzoic acid)tricarbonylchromium(0) and dissolve it in a known volume of deionized water. A co-solvent like ethanol (B145695) may be necessary for solubility.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, a first or second derivative plot can be used to accurately determine the equivalence point.

Visualizations

Conclusion

The tricarbonylchromium moiety serves as a powerful tool for modulating the electronic properties of aromatic rings. Its strong electron-withdrawing nature, quantifiable through Hammett constants, pKa values, and spectroscopic shifts, activates the arene towards a variety of useful synthetic transformations. For researchers in drug development and other scientific fields, understanding and harnessing these electronic effects opens up new possibilities for the synthesis of complex and novel molecular architectures.

References

Stability and reactivity of (Methyl benzoate)tricarbonylchromium under normal conditions.

An In-depth Technical Guide to the Stability and Reactivity of (Methyl benzoate)tricarbonylchromium

Abstract

This compound, a prominent member of the (arene)tricarbonylchromium complex family, serves as a versatile reagent and catalyst in modern organic synthesis. The complexation of the methyl benzoate (B1203000) aromatic ring to a tricarbonylchromium moiety profoundly alters its electronic properties, transforming it from a relatively inert aromatic compound into a highly activated substrate for various chemical transformations. This guide provides a comprehensive overview of the stability and reactivity of this compound under normal laboratory conditions. It details the compound's physicochemical properties, its sensitivity to atmospheric conditions, and its reactivity profile with respect to nucleophilic, electrophilic, and benzylic position reactions. Detailed experimental protocols for its synthesis and a representative nucleophilic aromatic substitution reaction are provided, supplemented by visualizations of key reaction mechanisms and workflows to aid researchers in its practical application.

Physicochemical and Stability Data

This compound is an orange crystalline solid at room temperature.[1] Its fundamental properties are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and use in experimental setups.

Physicochemical Properties

The key physical and chemical properties of this compound are presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₈CrO₅ |

| Molecular Weight | 272.17 g/mol [1] |

| Appearance | Orange crystals[1] |

| Melting Point | 95-97 °C[1] |

| Purity (Typical) | 97% (by elemental analysis)[1] |

| Elemental Analysis | %C: 47.3-49.8; %H: 2.9-3.0[1] |

Stability Profile

While the complex is stable under normal, inert conditions, its reactivity is influenced by exposure to air, moisture, and heat.[1] It is generally recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

| Condition | Stability Information |

| General Stability | Stable under normal, inert conditions. |

| Air & Moisture | Sensitive; degradation can occur upon exposure.[1] |

| Thermal Stability | No specific decomposition temperature is reported. Thermal decomposition can lead to the release of irritating gases and vapors. |

| Incompatibilities | Incompatible with strong oxidizing agents. |

| Hazardous Polymerization | Does not occur. |

Reactivity and Reaction Mechanisms

The synthetic utility of this compound stems from the powerful electron-withdrawing nature of the Cr(CO)₃ group. This moiety activates the complex towards a range of chemical transformations not readily achievable with uncomplexed methyl benzoate.

Altered Reactivity of the Aromatic Ring

The coordination of the chromium tricarbonyl fragment to the benzene (B151609) ring is the cornerstone of the complex's reactivity. It inverts the typical electronic character of the arene, making the ring electron-deficient and thus susceptible to nucleophilic attack, while deactivating it towards traditional electrophilic substitution.

References

Spectroscopic Characteristics of Monosubstituted-π-Arene Tricarbonyl-Chromium Complexes: An In-depth Technical Guide

Introduction

Monosubstituted-π-arene tricarbonyl-chromium complexes, with the general formula (η⁶-Ar-X)Cr(CO)₃, are a cornerstone of organometallic chemistry. The complexation of an arene to a chromium tricarbonyl unit dramatically alters its electronic properties and chemical reactivity, opening avenues for novel transformations in organic synthesis.[1] The Cr(CO)₃ moiety acts as a strong electron-withdrawing group, enhancing the electrophilicity of the arene ring and stabilizing anionic intermediates at the benzylic position.[1] Spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are indispensable tools for the characterization of these complexes, providing detailed insights into their structure, bonding, and electronic nature.[2][3] This guide provides a comprehensive overview of the key spectroscopic features of these complexes, detailed experimental protocols, and visual representations of fundamental concepts.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for probing the electronic environment of the chromium center in (arene)Cr(CO)₃ complexes. The primary diagnostic feature in the IR spectrum is the set of strong absorption bands in the 2000-1800 cm⁻¹ region, which correspond to the stretching vibrations of the carbonyl (CO) ligands.

For a Cr(CO)₃ fragment with local C₃ᵥ symmetry, two IR-active CO stretching modes are expected: a symmetric, non-degenerate A₁ mode and an antisymmetric, doubly degenerate E mode.[4] The positions of these bands are highly sensitive to the nature of the substituent on the arene ring.

-

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase the electron density on the chromium atom. This leads to enhanced back-bonding from the metal d-orbitals to the π* orbitals of the CO ligands. As the π* orbitals become more populated, the C-O bond order decreases, resulting in a shift of the ν(CO) bands to lower frequencies (redshift) .

-

Electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the electron density on the chromium atom. This reduces the extent of back-bonding to the CO ligands, leading to a stronger C-O bond and a shift of the ν(CO) bands to higher frequencies (blueshift) .

This correlation provides a direct spectroscopic measure of the electronic influence of the arene substituent on the metal center.

Table 1: Representative IR Carbonyl Stretching Frequencies for (η⁶-C₆H₅X)Cr(CO)₃ Complexes

| Substituent (X) | Electron-Donating/Withdrawing | ν(CO), A₁ (cm⁻¹) | ν(CO), E (cm⁻¹) |

| -N(CH₃)₂ | Strong Donating | ~1962 | ~1868 |

| -OCH₃ | Donating | ~1971 | ~1882 |

| -CH₃ | Weak Donating | ~1976 | ~1888 |

| -H | Neutral | ~1983 | ~1899 |

| -Cl | Weak Withdrawing | ~1989 | ~1916 |

| -COOCH₃ | Withdrawing | ~1992 | ~1925 |

Note: Values are approximate and can vary slightly with the solvent used.

Caption: Relationship between substituent electronic effects and IR ν(CO) frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information for monosubstituted-π-arene tricarbonyl-chromium complexes. Both ¹H and ¹³C NMR are routinely used for characterization.

¹H NMR Spectroscopy

A hallmark of arene complexation to the Cr(CO)₃ fragment is a significant upfield shift of the aromatic proton signals (typically 1.5-2.0 ppm) compared to the free arene. This shielding effect is attributed to the strong electron-withdrawing nature of the Cr(CO)₃ group and the magnetic anisotropy of the metal center. The chemical shifts and coupling patterns of the arene protons provide information about the substitution pattern.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, several key resonances are observed:

-

Carbonyl Carbons: A characteristic signal appears in the downfield region, typically around 230-240 ppm, corresponding to the three equivalent carbonyl carbons.

-

Arene Carbons: The aromatic carbon signals also experience an upfield shift upon coordination, although to a lesser extent than the protons. The ipso-carbon (the carbon bearing the substituent) and the other ring carbons can often be distinguished.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (η⁶-C₆H₅CH₃)Cr(CO)₃ in CDCl₃

| Nucleus | Group | Chemical Shift (δ, ppm) |

| ¹H | Aromatic C-H | 5.10 - 5.40 (m) |

| ¹H | Methyl (-CH₃) | ~2.15 (s) |

| ¹³C | Carbonyl (C≡O) | ~233.5 |

| ¹³C | Aromatic (C-H) | 90.0 - 94.0 |

| ¹³C | Aromatic (ipso-C) | ~108.0 |

| ¹³C | Methyl (-CH₃) | ~21.0 |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the composition of (arene)Cr(CO)₃ complexes. Under typical electron ionization (EI) conditions, these complexes exhibit a characteristic and predictable fragmentation pattern.

The molecular ion ([M]⁺) is usually observed, and the most prominent fragmentation pathway involves the sequential loss of the three carbonyl ligands . This results in a series of fragment ions separated by 28 mass units (the mass of CO).

-

[M]⁺

-

[M - CO]⁺

-

[M - 2CO]⁺

-

[M - 3CO]⁺ or [(Arene)Cr]⁺

The final major fragment observed is often the [(Arene)Cr]⁺ ion. Further fragmentation of the arene ligand can also occur.

Caption: Typical fragmentation pathway in mass spectrometry.

Experimental Protocols

The successful spectroscopic characterization of (arene)Cr(CO)₃ complexes relies on proper sample preparation and instrument operation. These complexes are generally air-sensitive, particularly in solution, and may be light-sensitive.[1]

General Synthesis Protocol

(Arene)Cr(CO)₃ complexes are typically synthesized by the thermal reaction of hexacarbonylchromium(0), Cr(CO)₆, with the corresponding arene.[2][3]

-

Setup: A two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet is charged with Cr(CO)₆ (1.0 equiv) and the arene (1.0-1.5 equiv).

-

Solvent: A high-boiling inert solvent mixture, such as di-n-butyl ether and tetrahydrofuran (B95107) (THF), is added.

-

Reaction: The mixture is heated to reflux under a slow stream of nitrogen for 12-48 hours. The progress of the reaction can be monitored by TLC or IR spectroscopy.

-

Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of celite or alumina (B75360) to remove unreacted Cr(CO)₆.

-

Purification: The solvent is removed under reduced pressure. The resulting solid is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to yield the pure (arene)Cr(CO)₃ complex.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution (approx. 1-2 mg/mL) of the complex in a suitable IR-transparent solvent, such as dichloromethane (B109758) (CH₂Cl₂) or hexane. The solvent should be dry and free of impurities.

-

Cell: Use a liquid IR cell with NaCl or KBr windows and a path length of 0.1-1.0 mm.

-

Acquisition: Record a background spectrum of the pure solvent. Then, fill the cell with the sample solution and acquire the sample spectrum.

-

Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the complex. Identify the ν(CO) bands in the 2000-1800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the complex in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in an NMR tube.

-

Inert Atmosphere: To prevent decomposition, it may be necessary to prepare the sample under an inert atmosphere (e.g., in a glovebox) and use a J. Young NMR tube or cap the standard tube tightly.

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). Use a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the ¹³C spectrum.

-

Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the complex (approx. 0.1 mg/mL) in a volatile solvent like dichloromethane or acetone.

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for these stable complexes. For more sensitive compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.

-

Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the complex.

-

Data Interpretation: Identify the molecular ion peak and the characteristic fragmentation pattern corresponding to the sequential loss of CO ligands. Compare the observed isotope pattern with the theoretical pattern for a chromium-containing compound.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]

Crystal Structure of Tricarbonyl(η⁶-methyl benzoate)chromium: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the structural and experimental aspects of the tricarbonylchromium derivative of methyl benzoate (B1203000).

The coordination of a tricarbonylchromium moiety to an aromatic ring significantly alters the electron density and reactivity of the arene. This modification has been widely exploited in organic synthesis. A thorough understanding of the three-dimensional structure of these complexes is paramount for designing novel synthetic routes and understanding their reaction mechanisms. This whitepaper provides a detailed examination of the crystal structure of tricarbonyl(η⁶-methyl benzoate)chromium, a key derivative in this class of organometallic compounds. The data presented herein is derived from the seminal X-ray crystallographic study by Carter, McPhail, and Sim, which elucidated the precise molecular geometry and intermolecular interactions of this complex.

Molecular Structure and Conformation

The X-ray analysis of tricarbonyl(methyl benzoate)chromium reveals a "piano-stool" geometry, which is characteristic of (η⁶-arene)tricarbonylchromium complexes. In this arrangement, the chromium atom is coordinated to the planar benzene (B151609) ring of the methyl benzoate ligand and three carbonyl ligands.

A significant finding from the crystallographic study is the specific orientation of the tricarbonylchromium group relative to the methyl benzoate substituent. The three carbonyl groups are staggered with respect to the substituents on the benzene ring. Specifically, the carbonyl-chromium vectors point towards the C-1, C-3, and C-5 positions of the benzene ring. This conformation is believed to be influenced by the electronic nature of the methyl benzoate substituent.

The average bond distance between the chromium atom and the carbon atoms of the benzene ring is 2.22 Å. The average chromium-carbon bond length for the carbonyl groups is 1.85 Å.

Crystallographic Data

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction study of tricarbonyl(methyl benzoate)chromium.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.34 Å |

| b | 6.28 Å |

| c | 14.70 Å |

| β | 110.2° |

| Volume | 1069 ų |

| Z | 4 |

| Density (calculated) | 1.69 g/cm³ |

Selected Intramolecular Distances and Angles

The precise determination of bond lengths and angles is crucial for a detailed understanding of the molecular structure. The table below presents selected intramolecular distances and angles for tricarbonyl(methyl benzoate)chromium.

| Bond | Distance (Å) | Angle | Angle (°) |

| Cr–C(1) | 2.23 | C(1)–Cr–C(2) | 38.6 |

| Cr–C(2) | 2.21 | C(2)–Cr–C(3) | 38.9 |

| Cr–C(3) | 2.22 | C(3)–Cr–C(4) | 38.8 |

| Cr–C(4) | 2.23 | C(4)–Cr–C(5) | 38.6 |

| Cr–C(5) | 2.22 | C(5)–Cr–C(6) | 38.7 |

| Cr–C(6) | 2.21 | C(6)–Cr–C(1) | 38.8 |

| Cr–C(carbonyl, avg.) | 1.85 | C(carbonyl)–Cr–C(carbonyl) | 89.5 (avg.) |

| C(1)–C(7) | 1.50 | Cr–C(carbonyl)–O(carbonyl) | 178.2 (avg.) |

| C(7)–O(1) | 1.21 | C(2)–C(1)–C(7) | 120.5 |

| C(7)–O(2) | 1.34 | O(1)–C(7)–O(2) | 123.7 |

| O(2)–C(8) | 1.46 | C(7)–O(2)–C(8) | 116.3 |

Experimental Protocols

Synthesis of Tricarbonyl(methyl benzoate)chromium

The synthesis of the title compound is typically achieved by the direct reaction of hexacarbonylchromium with methyl benzoate.

Procedure:

-

A mixture of hexacarbonylchromium (Cr(CO)₆) and a large excess of methyl benzoate is heated at reflux. The reaction is conveniently carried out in a high-boiling solvent such as di-n-butyl ether or a mixture of di-n-butyl ether and tetrahydrofuran (B95107) to facilitate the sublimation of unreacted Cr(CO)₆.

-

The reaction mixture is heated for several hours to days, during which the color of the solution typically turns yellow or orange, indicating the formation of the arene complex.

-

After cooling, the excess methyl benzoate and solvent are removed under reduced pressure.

-

The resulting solid residue is then purified by chromatography on a silica (B1680970) gel or alumina (B75360) column, eluting with a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.

-

The yellow crystalline product, tricarbonyl(methyl benzoate)chromium, is obtained after removal of the eluent.

X-ray Crystallography

The determination of the crystal structure of tricarbonyl(methyl benzoate)chromium was performed using single-crystal X-ray diffraction.

Experimental Workflow:

-

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified complex in a suitable solvent system, such as a mixture of hexane and dichloromethane.

-

Data Collection: A selected crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (to minimize thermal vibrations and potential degradation). X-ray diffraction data were collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation). A series of diffraction images were recorded as the crystal was rotated.

-

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Cr). The positions of the remaining non-hydrogen atoms were located from subsequent difference Fourier maps. The structure was then refined by full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

Solubility of (Methyl benzoate)tricarbonylchromium in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (methyl benzoate)tricarbonylchromium in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, inferred from synthetic and purification methodologies for analogous arene tricarbonylchromium complexes. Furthermore, a detailed experimental protocol for determining the solubility of this and similar air-sensitive organometallic compounds is provided to aid researchers in generating specific data for their applications.

Introduction to this compound

This compound is an organometallic complex where a chromium tricarbonyl moiety is coordinated to the aromatic ring of methyl benzoate. This complexation significantly alters the electronic properties of the arene ring, making it a valuable reagent and intermediate in organic synthesis. As a solid, it is relatively stable in air but is sensitive to air and light when in solution. Understanding its solubility is crucial for its effective use in reactions, purification, and formulation.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale/Notes |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Highly Soluble | Ethers are frequently used as solvents for the synthesis and reactions of arene tricarbonylchromium complexes, suggesting good solubility. |

| Hydrocarbons | Hexane, Pentane, Toluene (B28343) | Sparingly Soluble to Soluble | Often used as anti-solvents for recrystallization, indicating lower solubility than in ethers or chlorinated solvents. Solubility is expected to be higher in aromatic hydrocarbons like toluene compared to aliphatic hydrocarbons. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | Commonly used for dissolving and purifying chromium arene complexes. |

| Ketones | Acetone (B3395972) | Soluble | The polarity of acetone suggests it should be a suitable solvent for this complex. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble | Alcohols are often used for recrystallization of related organometallic compounds, implying that the compound is soluble in hot alcohol but less so at room temperature. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble | The polarity of these solvents suggests they are likely to dissolve the complex. |

| Water | Water | Insoluble | Organometallic complexes of this nature are generally insoluble in water. A safety data sheet for the compound notes it has low water solubility.[1] |

Experimental Protocol for Solubility Determination

Given the air-sensitive nature of this compound in solution, its solubility must be determined using techniques that exclude atmospheric oxygen and moisture. The following is a general protocol for determining the solubility of an air-sensitive compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Schlenk flask or a vial with a septum-sealed cap

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringes and needles

-

Inert gas (Argon or Nitrogen) supply

-

Analytical balance

-

Volumetric flasks

-

UV-Vis spectrophotometer or other suitable analytical instrument

Procedure:

-

Preparation of Apparatus:

-

Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

-

Assemble a Schlenk flask containing a magnetic stir bar and seal it.

-

Purge the flask with an inert gas for several minutes.

-

-

Sample Preparation:

-

Under a positive pressure of inert gas, add an excess amount of this compound to the Schlenk flask. The excess solid is crucial to ensure a saturated solution is formed.

-

Using a cannula or a dry syringe, add a known volume of the anhydrous organic solvent to the Schlenk flask.

-

-

Equilibration:

-

Place the Schlenk flask in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously to facilitate the dissolution of the solid.

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure that the solution is saturated. The time required for equilibration should be determined empirically.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle at the bottom of the flask.

-

Carefully withdraw a known volume of the clear supernatant liquid using a dry, gas-tight syringe fitted with a filter needle to avoid drawing up any solid particles.

-

Dispense the withdrawn sample into a volumetric flask of appropriate size and dilute with the same solvent.

-

Determine the concentration of the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectroscopy.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution based on the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

The following diagrams illustrate the workflow for determining solubility and the logical relationships in solvent selection.

Conclusion

While quantitative solubility data for this compound remains to be formally documented, a strong qualitative understanding of its solubility can be established based on the general behavior of arene tricarbonylchromium complexes. The compound is expected to be soluble in common aprotic organic solvents such as ethers and chlorinated hydrocarbons and sparingly soluble in hydrocarbons and alcohols. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination under the necessary inert conditions. This information is critical for the effective handling, reaction optimization, and purification of this important organometallic reagent.

References

An In-depth Technical Guide to the Air and Moisture Sensitivity of Chromium Tricarbonyl Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of chromium tricarbonyl complexes in the presence of air and moisture. Drawing from established chemical literature, this document details handling procedures, decomposition pathways, and experimental methodologies for assessing the stability of these versatile organometallic compounds.

Introduction to Chromium Tricarbonyl Complexes

Chromium tricarbonyl complexes, particularly those featuring arene ligands such as (η⁶-arene)Cr(CO)₃, are valuable reagents and intermediates in organic synthesis. The coordination of the Cr(CO)₃ moiety to an aromatic ring alters the electronic properties of the arene, facilitating a range of synthetic transformations.[1][2][3] However, the utility of these complexes is intrinsically linked to their stability, which is significantly influenced by atmospheric conditions.

General Stability Profile

As a general rule, chromium tricarbonyl complexes are crystalline solids that exhibit relative stability when stored in a pure, dry state.[1] In this solid form, they can often be handled for brief periods in the air without significant decomposition. However, this stability is greatly diminished when the complexes are in solution, where they become moderately sensitive to both air (oxygen) and light.[1][4] This increased reactivity in solution necessitates the use of specialized handling techniques to prevent degradation and ensure the integrity of experimental results.

Factors Influencing Stability

Several factors can influence the rate of decomposition of chromium tricarbonyl complexes:

-

Physical State: Solid-state complexes are generally more stable than their dissolved counterparts due to reduced molecular mobility and lower exposure to atmospheric oxygen and moisture.

-

Presence of Oxygen: Molecular oxygen is a key oxidant that can lead to the decomposition of these electron-rich organometallic compounds.

-

Presence of Moisture: Water can facilitate decomposition, potentially by acting as a proton source or by promoting the formation of chromium hydroxides and oxides.

-

Light Exposure: Photolysis can induce the dissociation of ligands, particularly the carbonyl groups, leading to reactive intermediates and subsequent decomposition.[4]

-

Solvent: The choice of solvent can influence the rate of decomposition. Protic or wet solvents are generally detrimental to the stability of these complexes.

-

Arene Substituents: The electronic nature of the substituents on the arene ring can impact the stability of the complex. Electron-donating groups on the arene tend to increase the stability of the complex.[5]

Handling and Storage Protocols

Due to their air and moisture sensitivity, particularly in solution, the handling and storage of chromium tricarbonyl complexes require the use of inert atmosphere techniques. These methods are designed to exclude oxygen and water, thereby preserving the integrity of the compounds.

Standard practices include:

-

Gloveboxes: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen). This is the preferred method for manipulating solid samples, preparing solutions, and setting up reactions involving highly sensitive chromium tricarbonyl complexes.[1]

-

Schlenk Lines: A Schlenk line is a dual-manifold vacuum and inert gas system that allows for the manipulation of air-sensitive compounds in glassware equipped with side-arm stopcocks (Schlenk flasks). This technique is widely used for carrying out reactions, solvent transfers, and filtrations under an inert atmosphere.[6]

-

Degassed Solvents: Solvents used for reactions and spectroscopic analysis must be thoroughly dried and deoxygenated prior to use. Common methods for solvent purification include distillation from appropriate drying agents under an inert atmosphere or passing them through columns of activated alumina.

-

Storage: Solid chromium tricarbonyl complexes should be stored in tightly sealed containers, preferably within a desiccator or a glovebox, and protected from light. Solutions of these complexes should be prepared fresh and used promptly. For short-term storage, solutions should be kept under an inert atmosphere in a sealed flask, protected from light, and refrigerated if thermally sensitive.

Decomposition Pathways

The decomposition of chromium tricarbonyl complexes in the presence of air and moisture is believed to proceed primarily through oxidative and/or photolytic pathways. While detailed kinetic studies for a wide range of these complexes are not extensively documented in readily available literature, the general mechanisms can be inferred from their chemical properties.

Key steps in the decomposition may include:

-

Oxidation of the Chromium Center: The chromium(0) center is susceptible to oxidation by molecular oxygen. This process likely involves the formation of a chromium(I) radical cation as an initial intermediate.

-

Ligand Dissociation: The oxidized chromium center becomes more labile, leading to the dissociation of the arene and/or carbonyl ligands.

-

Formation of Chromium Oxides: The decomplexed chromium species will ultimately form various chromium oxides and hydroxides upon reaction with oxygen and water.

-

Release of the Free Arene: The organic arene ligand is liberated in its uncomplexed form.

The following diagram illustrates a plausible decomposition pathway for an arene chromium tricarbonyl complex in the presence of air and moisture.

Caption: A simplified diagram illustrating the oxidative decomposition of an arene chromium tricarbonyl complex.

Experimental Protocols for Stability Assessment

Quantifying the air and moisture sensitivity of chromium tricarbonyl complexes typically involves monitoring their decomposition over time under controlled atmospheric conditions. Spectroscopic methods are well-suited for this purpose.

General Experimental Workflow

The following diagram outlines a general workflow for assessing the stability of a chromium tricarbonyl complex.

Caption: A generalized workflow for the kinetic analysis of chromium tricarbonyl complex decomposition.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to monitor the decomposition of chromium tricarbonyl complexes by observing the decrease in absorbance of the characteristic metal-to-ligand charge transfer (MLCT) bands of the complex over time.[7][8]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the chromium tricarbonyl complex in a suitable, degassed UV-transparent solvent (e.g., cyclohexane, THF) inside a glovebox or using a Schlenk line.

-

Measurement: Transfer the solution to a quartz cuvette equipped with a septum or a screw cap. Record the initial UV-Vis spectrum.

-

Exposure: Introduce a controlled amount of air or a moisture source into the cuvette.

-

Kinetic Monitoring: Record spectra at regular time intervals. The decrease in the absorbance maximum corresponding to the chromium complex can be used to determine the rate of decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the decomposition, as the signals for the aromatic protons of the complexed arene are distinctly different from those of the free arene. The appearance and increase in the intensity of the free arene signals, coupled with the decrease in the signals of the complex, provide a direct measure of decomposition.

Methodology:

-

Sample Preparation: In a glovebox, prepare a solution of the complex in a dry, degassed deuterated solvent (e.g., C₆D₆, THF-d₈) in a J. Young NMR tube.

-

Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.

-

Exposure: Introduce a controlled amount of air or moisture into the NMR tube.

-

Time-Resolved Measurements: Acquire spectra at regular intervals. The relative integration of the signals for the complexed and free arene can be used to quantify the extent of decomposition over time.

Infrared (IR) Spectroscopy

The strong C-O stretching bands in the IR spectrum of chromium tricarbonyl complexes (typically in the 1800-2000 cm⁻¹ region) are highly characteristic. The disappearance of these bands can be monitored to follow the decomposition of the complex.

Methodology:

-

Sample Preparation: Prepare a solution of the complex in a dry, degassed IR-transparent solvent (e.g., hexane, dichloromethane) in an inert atmosphere.

-

Measurement: Use a sealed IR cell suitable for air-sensitive samples. Record the initial IR spectrum.

-

Exposure and Monitoring: After exposure to air or moisture, record IR spectra at timed intervals to monitor the decrease in the intensity of the ν(CO) bands.

Quantitative Data Summary

| Complex Type | General Formula | Solid-State Stability | Solution Stability (in air) | Key Spectroscopic Handles for Monitoring |

| Arene Chromium Tricarbonyl | (η⁶-arene)Cr(CO)₃ | Relatively Stable | Moderately Sensitive | ¹H NMR: Shift of arene protons upon decomplexation. IR: Disappearance of strong ν(CO) bands (1800-2000 cm⁻¹). UV-Vis: Decay of MLCT bands. |

| Cyclopentadienyl Chromium Tricarbonyl Dimer | [CpCr(CO)₃]₂ | Air-sensitive | Air-sensitive | IR: Changes in ν(CO) bands upon decomposition. |

Conclusion

Chromium tricarbonyl complexes are powerful synthetic tools whose successful application hinges on a thorough understanding of their sensitivity to air and moisture. While generally stable as solids, their solutions require careful handling under inert atmospheres to prevent oxidative and photolytic decomposition. By employing appropriate techniques such as gloveboxes and Schlenk lines, and by monitoring their stability using spectroscopic methods, researchers can effectively utilize these versatile reagents in their synthetic endeavors. This guide provides the foundational knowledge for the safe and effective handling of chromium tricarbonyl complexes, enabling their broader application in research and development.

References

- 1. azooptics.com [azooptics.com]

- 2. rjlbpcs.com [rjlbpcs.com]

- 3. NMR-006: Valve Tubes and Air Sensitive Samples in NMR [nmr.chem.umn.edu]

- 4. Tricarbonyl(η6-Arene)Chromium(0) Complexes as Chiral Auxiliaries: Asymmetric Synthesis of β-Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ijirset.com [ijirset.com]

- 8. uwindsor.ca [uwindsor.ca]

This technical guide provides a comprehensive overview of the IUPAC nomenclature for (methyl benzoate)tricarbonylchromium and similar arene-metal complexes. It is intended for researchers, scientists, and professionals in drug development who work with organometallic compounds. The guide details the structural characteristics, spectroscopic data, and synthetic methodologies, presenting complex information in an accessible format.

IUPAC Nomenclature of (Arene)tricarbonylchromium Complexes

The systematic naming of organometallic compounds is governed by IUPAC rules, which build upon the principles of coordination chemistry.[1] For arene complexes like this compound, the nomenclature must unambiguously describe the central metal, the ligands, and the nature of the bonding between them.

1.1. Core Principles

-

Ligands First, Then Metal: Ligands are named alphabetically, followed by the name of the central metal atom.[2]

-

Hapticity (η): The Greek letter eta, η, is used to denote the number of contiguous atoms of a ligand that are coordinated to the metal center.[3][4] For benzene (B151609) and its derivatives complexed with a Cr(CO)₃ fragment, all six carbon atoms of the aromatic ring are bonded to the chromium atom. This is denoted as η⁶ ("eta-six" or "hexahapto").[5][6]

-

Complex Ligands: If a ligand name is complex (e.g., contains numbers or is a multi-word name), it is enclosed in parentheses.[7]

1.2. Nomenclature of this compound

Following these rules, the systematic IUPAC name for this compound is constructed as follows:

-

Identify the Ligands: The compound has two types of ligands:

-

Three carbonyl (CO) groups.

-

One methyl benzoate (B1203000) (C₆H₅COOCH₃) group.

-

-

Name the Ligands:

-

The three carbonyl ligands are collectively named "tricarbonyl."

-

The methyl benzoate ligand is an arene. Since all six carbons of the benzene ring are bonded to the chromium, its name is prefixed with η⁶. As "methyl benzoate" is a compound name in itself, it is placed in parentheses: (η⁶-methyl benzoate).

-

-

Identify the Central Metal: The central metal is chromium (Cr).

-

Assemble the Name: The ligands are listed alphabetically (based on "benzoate" and "carbonyl") before the metal. Therefore, the full IUPAC name is (η⁶-methyl benzoate)tricarbonylchromium .

Common synonyms for this compound include tricarbonyl(η⁶-methyl benzoate)chromium and methyl benchrotrene carboxylate.[8][9] The CAS Registry Number is 12125-87-0.[8][10]

1.3. Nomenclature of Related Structures

The same principles apply to other arene-tricarbonylchromium complexes.

-

(η⁶-benzene)tricarbonylchromium: The simplest related structure, where the arene is benzene.[11]

-

(η⁶-toluene)tricarbonylchromium: Also known as (η⁶-methylbenzene)tricarbonylchromium.[12]

-

[μ-(η⁶:η⁶-biphenyl)]bis(tricarbonylchromium): In this case, two Cr(CO)₃ units are coordinated to the two different rings of a biphenyl (B1667301) molecule. The μ ("mu") indicates a bridging ligand.

Structural and Spectroscopic Data

The coordination of the Cr(CO)₃ moiety to an arene ring significantly alters the electronic properties and structure of the aromatic ligand.[13] The Cr(CO)₃ group is strongly electron-withdrawing, which makes the arene ring susceptible to nucleophilic attack.[14]

Table 1: Physical and Spectroscopic Data for (η⁶-methyl benzoate)tricarbonylchromium

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈CrO₅ | [8][10] |

| Molecular Weight | 272.17 g/mol | [8][10] |

| Appearance | Orange to yellow crystals | [11][15] |

| Melting Point | 93-97 °C | [8][9][15] |

| IR Spectroscopy (ν_CO, cm⁻¹) | ~1980, ~1910 | [16][17] |

Note: IR stretching frequencies for the carbonyl groups are characteristic and reflect the electron density on the metal center.

Experimental Protocols

The synthesis of (arene)tricarbonylchromium complexes is typically achieved by the direct reaction of chromium hexacarbonyl (Cr(CO)₆) with the desired arene.[5][16]

3.1. General Synthesis of (η⁶-Arene)tricarbonylchromium Complexes

This protocol describes a general method for the synthesis of (η⁶-arene)tricarbonylchromium complexes via a ligand exchange reaction.[16][18]

Materials:

-

Chromium hexacarbonyl (Cr(CO)₆)

-

Arene (e.g., methyl benzoate)

-

High-boiling point solvent (e.g., dibutyl ether or a mixture of dioxane and THF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A reaction flask equipped with a reflux condenser is charged with chromium hexacarbonyl and the arene. A solvent may be used, particularly if the arene is a solid.

-

The reaction mixture is thoroughly purged with an inert gas to remove all oxygen.

-

The mixture is heated to reflux (typically 120-160 °C) for several hours (e.g., 24-48 hours). The progress of the reaction can be monitored by observing the sublimation of unreacted Cr(CO)₆ in the condenser.[18]

-

After cooling to room temperature, the solvent and excess arene are removed under reduced pressure.

-

The resulting solid residue is purified, typically by chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate), to yield the pure (η⁶-arene)tricarbonylchromium complex.

Safety Note: Chromium hexacarbonyl and other metal carbonyls are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][15]

Visualization of Key Concepts and Processes

4.1. General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (arene)tricarbonylchromium complexes.

Caption: Workflow for the synthesis of (arene)tricarbonylchromium complexes.

4.2. Hapticity in Arene Complexes

This diagram illustrates the η⁶ coordination of a benzene ring to a chromium tricarbonyl fragment.

Caption: Diagram showing the η⁶ hapticity of the benzene ligand.

4.3. Nucleophilic Aromatic Substitution (SₙAr) Pathway

The electron-withdrawing nature of the Cr(CO)₃ group facilitates nucleophilic aromatic substitution on the arene ring, a reaction that is difficult for uncomplexed arenes.

Caption: Reaction pathway for nucleophilic aromatic substitution (SₙAr).

References

- 1. old.iupac.org [old.iupac.org]

- 2. fiveable.me [fiveable.me]

- 3. Hapticity - Wikipedia [en.wikipedia.org]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Transition metal arene complex - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Organic Nomenclature [www2.chemistry.msu.edu]

- 8. CAS # 12125-87-0, Tricarbonyl(pi-methyl benzoate)chromium, Methyl benchrotrene carboxylate, Tricarbonyl(methyl benzoate)chromium, Tricarbonyl(eta6-methyl benzoate)chromium - chemBlink [ww.chemblink.com]

- 9. lookchem.com [lookchem.com]

- 10. scbt.com [scbt.com]

- 11. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]

- 12. (Methylbenzene)tricarbonylchromium [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Tricarbonyl(methylbenzoate)chromium | this compound | C10H5O5Cr - Ereztech [ereztech.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Vibrational spectra of some monosubstituted-π-arene tricarbonyl-chromium complexes and of methyl benzoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A Detailed Protocol for the Synthesis of (Methyl benzoate)tricarbonylchromium for Research and Development